
Acide 6-méthoxy-1-méthyl-1H-indole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 205.21 .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l’indole, y compris l’acide 6-méthoxy-1-méthyl-1H-indole-2-carboxylique, ont été étudiés pour leurs propriétés antivirales potentielles. Des composés ayant le noyau indole ont montré une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La capacité de la structure indole à se lier avec une forte affinité à de multiples récepteurs en fait un échafaudage précieux pour le développement de nouveaux agents antiviraux.
Safety and Hazards
Orientations Futures
Indole derivatives, such as 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been the focus of research due to their prevalence in natural products and drugs. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mécanisme D'action
Target of Action
Indole derivatives, which include 6-methoxy-1-methyl-1h-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid with its targets could potentially lead to similar changes.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid could affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid could have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, optimal conditions for the production of a related compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and a temperature of 40°C . Similar conditions could potentially influence the action of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Analyse Biochimique
Biochemical Properties
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antifungal metabolite produced by Bacillus toyonensis . This interaction suggests that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid may inhibit fungal growth by interfering with fungal enzymes or cellular processes. Additionally, its interaction with proteins involved in cell signaling pathways could modulate various biochemical reactions.
Cellular Effects
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid influences various cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely mediated through the modulation of signaling pathways and gene expression involved in inflammation and pain response.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that this compound may inhibit specific enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, its ability to modulate gene expression and signaling pathways further contributes to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid have been observed to change over time. The compound has demonstrated stability within a pH range of 6–7 and at temperatures up to 50°C . These findings indicate that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid remains stable under specific conditions, which is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.
Propriétés
IUPAC Name |
6-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACSDHQSUBYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360233 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-07-2 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
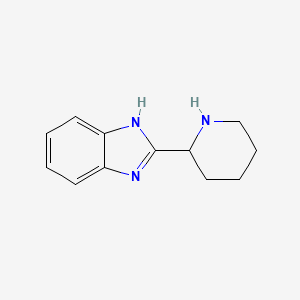
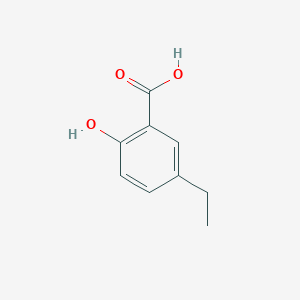
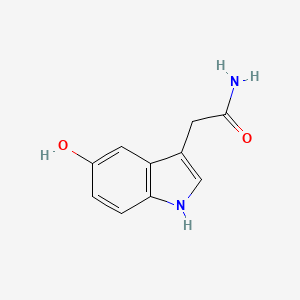
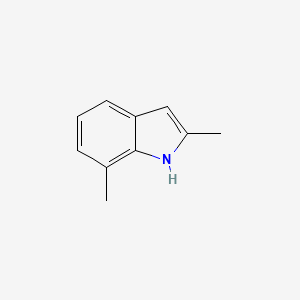
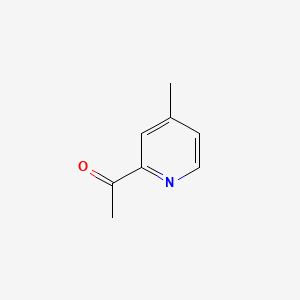
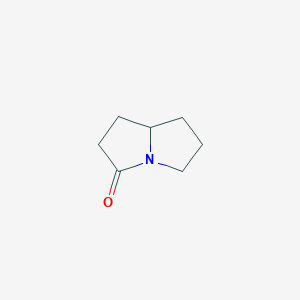
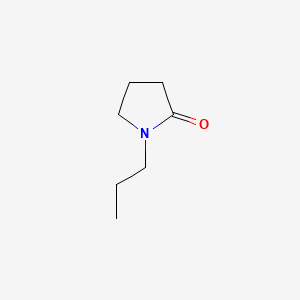
![2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzenecarbonitrile](/img/structure/B1362717.png)
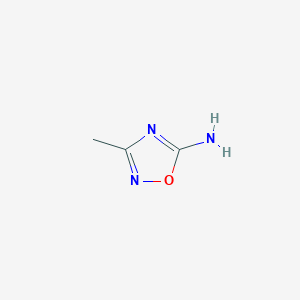
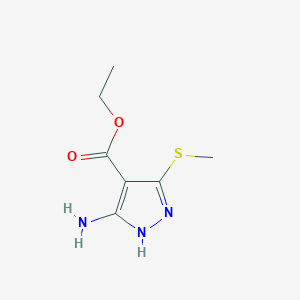
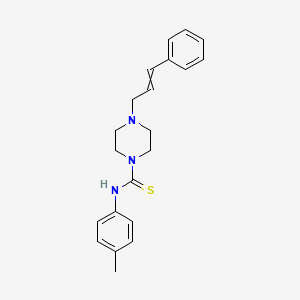
![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)


